![molecular formula C13H10F3N5S B2830894 3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058231-80-3](/img/structure/B2830894.png)

3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

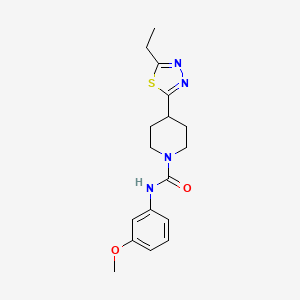

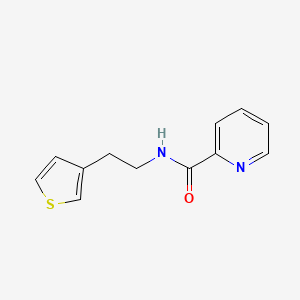

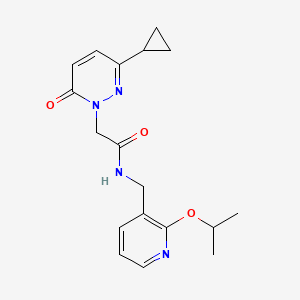

The compound “3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It features a trifluoromethyl group, which is a functional group with the formula -CF3 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The trifluoromethyl group (-CF3) is a key component of the structure . The crystal structure of a similar compound has been reported , but the specific structure of this compound is not available in the retrieved data.Applications De Recherche Scientifique

Synthetic Methodologies

A broad range of synthetic methodologies for triazolopyrimidine derivatives has been developed, showcasing their versatility in organic synthesis. For instance, the use of thiamine hydrochloride (VB1) as a catalyst in water medium for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives highlights an eco-friendly approach to producing these compounds (Jun-hua Liu, Min Lei, Lihong Hu, 2012). Moreover, metal-free synthesis techniques for 1,2,4-triazolo[1,5-a]pyrimidines demonstrate the feasibility of achieving complex structures without the need for metallic catalysts (Zisheng Zheng et al., 2014).

Biological Applications

Compounds in the triazolopyrimidine family have shown potential as pharmacological agents. For instance, certain 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines have been explored as inhibitors of cAMP phosphodiesterase, with implications for cardiovascular health (T. Novinson et al., 1982). This points to a potential avenue for the development of new cardiovascular agents.

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor activities of triazolopyrimidine derivatives have been extensively studied. A variety of new thienopyrimidine derivatives exhibited pronounced antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006). Additionally, certain triazolopyrimidin-6-sulfonamide derivatives with incorporated thiazolidinone moiety demonstrated inhibitory effects on the growth of cancer cell lines, suggesting a pathway for anticancer drug development (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2009).

Propriétés

IUPAC Name |

3-methyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N5S/c1-21-11-10(19-20-21)12(18-7-17-11)22-6-8-2-4-9(5-3-8)13(14,15)16/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMSSZRGJIBBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C(F)(F)F)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2830824.png)

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea](/img/structure/B2830826.png)

![2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830827.png)

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2830832.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2830833.png)